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molecular formula C7H5BrF2O B1272163 5-Bromo-2,3-difluoroanisole CAS No. 261762-35-0

5-Bromo-2,3-difluoroanisole

Cat. No. B1272163
M. Wt: 223.01 g/mol
InChI Key: UDTVFZBQFYOZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492440B2

Procedure details

3.06 g of 1-bromo-3,4-difluoro-5-methoxybenzene (D2), 4.54 ml of pinacolyl allylboronate, 3.04 g of tetrakis(triphenylphosphine)palladium(0) and 7.62 g of caesium fluoride are suspended in 115 ml of tetrahydrofuran under an argon atmosphere. The reaction mixture is subsequently heated under reflux for 48 h. For work-up, the mixture is diluted with 400 ml of diethyl ether and extracted with 100 ml of water and 100 ml of saturated NaCl solution. The combined organic phases are dried over Na2SO4, filtered and evaporated to dryness in vacuo. The residue is purified by flash column chromatography on silica gel (solvent: cyclohexane), giving 1.59 g of the title compound as a colourless oil; MS: 184.0 (M+); TLC: Rf=0.69 (cyclohexane/ethyl acetate 8:1 parts by volume).
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
pinacolyl allylboronate
Quantity
4.54 mL
Type
reactant
Reaction Step Two
Quantity
7.62 g
Type
reactant
Reaction Step Three
Quantity
115 mL
Type
solvent
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
3.04 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([F:10])=[C:4]([F:11])[CH:3]=1.[CH2:12](B([O-])OC(C(C)(C)C)C)[CH:13]=[CH2:14].[F-].[Cs+]>O1CCCC1.C(OCC)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:14]([C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([F:10])=[C:4]([F:11])[CH:3]=1)[CH:13]=[CH2:12] |f:2.3,^1:39,41,60,79|

Inputs

Step One
Name
Quantity
3.06 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)OC)F)F
Step Two
Name
pinacolyl allylboronate
Quantity
4.54 mL
Type
reactant
Smiles
C(C=C)B(OC(C)C(C)(C)C)[O-]
Step Three
Name
Quantity
7.62 g
Type
reactant
Smiles
[F-].[Cs+]
Step Four
Name
Quantity
115 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
3.04 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is subsequently heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 h
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml of water and 100 ml of saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash column chromatography on silica gel (solvent: cyclohexane)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C=1C=C(C(=C(C1)F)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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